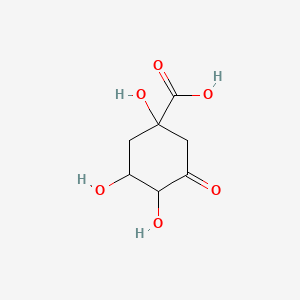
1,3,4-Trihydroxy-5-oxocyclohexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,4-Trihydroxy-5-oxocyclohexane-1-carboxylic acid is a hydroxy monocarboxylic acid with the molecular formula C7H10O6 . It is characterized by a cyclohexane ring substituted with three hydroxyl groups and one carboxylic acid group. This compound is known for its role as a Bronsted acid, capable of donating a proton to a Bronsted base .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-Trihydroxy-5-oxocyclohexane-1-carboxylic acid typically involves the oxidation of cyclohexane derivatives. One common method includes the oxidation of cyclohexane-1,3,4-triol using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions .
Industrial Production Methods
large-scale synthesis would likely involve similar oxidation reactions, optimized for yield and purity, using cost-effective and scalable reagents and conditions .
Analyse Chemischer Reaktionen
Types of Reactions
1,3,4-Trihydroxy-5-oxocyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of diketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, forming tetrahydroxycyclohexane derivatives.
Substitution: Hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3) under acidic conditions.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Diketones, carboxylic acids.
Reduction: Tetrahydroxycyclohexane derivatives.
Substitution: Various substituted cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
1,3,4-Trihydroxy-5-oxocyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Wirkmechanismus
The mechanism of action of 1,3,4-Trihydroxy-5-oxocyclohexane-1-carboxylic acid involves its ability to donate protons due to its Bronsted acid nature. This proton donation can influence various biochemical pathways and molecular targets, including enzyme activity and receptor interactions. The hydroxyl and carboxyl groups also allow for hydrogen bonding and interactions with other molecules, contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4,5-Trihydroxy-1-cyclohexene-1-carboxylic acid: Similar structure but with a double bond in the cyclohexane ring.
Cyclohexan-1,4,5-triol-3-one-1-carboxylic acid: Another hydroxylated cyclohexane derivative with similar functional groups.
Uniqueness
1,3,4-Trihydroxy-5-oxocyclohexane-1-carboxylic acid is unique due to its specific arrangement of hydroxyl and carboxyl groups on the cyclohexane ring, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1,3,4-trihydroxy-5-oxocyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O6/c8-3-1-7(13,6(11)12)2-4(9)5(3)10/h3,5,8,10,13H,1-2H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMWZWGZRAXUBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(=O)CC1(C(=O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
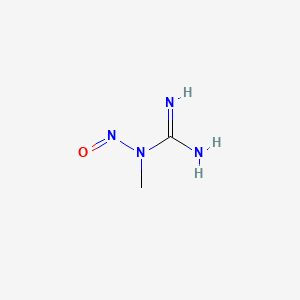
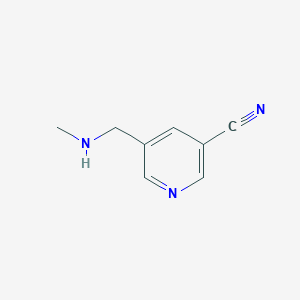
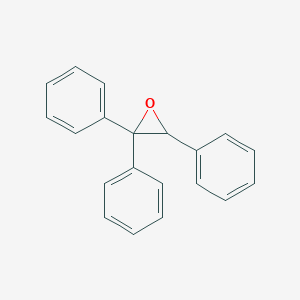
![4-Nitrobenzyl 7-amino-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14163172.png)
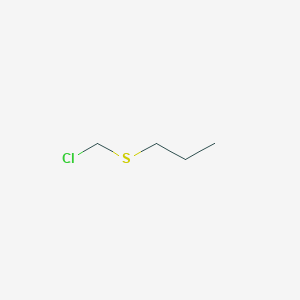

![Methyl 4-[({[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B14163193.png)
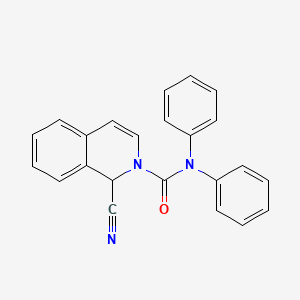
![(3'-Hydroxy-5'-methoxy[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone](/img/structure/B14163201.png)

![2-[(6-Amino-5-nitropyrimidin-4-yl)(ethyl)amino]ethan-1-ol](/img/structure/B14163212.png)
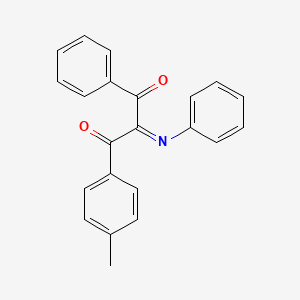
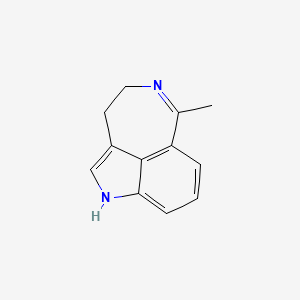
![7-Butyl-4-ethyl-1-methyl-2,6-dioxa-7-azabicyclo[2.2.2]octane](/img/structure/B14163226.png)
